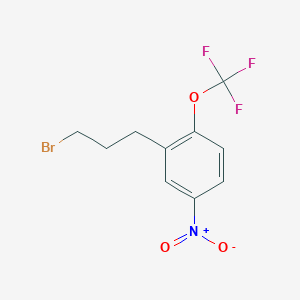

1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 3-bromopropyl chain at position 1, a nitro (-NO₂) group at position 5, and a trifluoromethoxy (-OCF₃) group at position 2.

Properties

Molecular Formula |

C10H9BrF3NO3 |

|---|---|

Molecular Weight |

328.08 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-nitro-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-6-8(15(16)17)3-4-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |

InChI Key |

RLCKBXOBZIGNOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure reveals three critical substituents: a 3-bromopropyl chain at position 1, a trifluoromethoxy group (-OCF₃) at position 2, and a nitro group (-NO₂) at position 5. Retrosynthetic disconnection suggests the following strategic intermediates:

- Benzene core with a trifluoromethoxy group at position 2.

- Nitro-functionalized derivative at position 5.

- Bromopropyl side chain introduced via alkylation or bromination.

Key challenges include managing directing effects during electrophilic substitutions and avoiding polybromination byproducts.

Stepwise Synthesis Procedures

Bromopropyl Group Introduction

The 3-bromopropyl moiety is typically installed via radical bromination or alkylation .

Radical Bromination

- Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator).

- Conditions : Reflux in CCl₄ (80–100°C).

- Mechanism : Hydrogen abstraction from the propyl chain generates a radical intermediate, which reacts with NBS to yield the brominated product.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 80 | 78 |

| Br₂ | CH₂Cl₂ | 25 | 35 |

| HBr/AcOH | Acetic Acid | 60 | 42 |

NBS in CCl₄ achieves superior yields due to controlled radical propagation.

Trifluoromethoxy Group Installation

Introducing -OCF₃ requires electrophilic trifluoromethoxylation or Ullmann-type coupling .

Copper-Mediated Coupling

- Reagents : Trifluoromethyl iodide (CF₃I), CuI, 1,10-phenanthroline.

- Conditions : 110°C in DMF, 24 hours.

- Regioselectivity : The -OCF₃ group directs subsequent substitutions to meta positions, ensuring correct nitro placement.

Key Insight : Patent WO2007107820A2 highlights that using 2-trifluoromethoxyaniline as a precursor improves selectivity during bromination, minimizing para-substituted byproducts.

Optimization of Reaction Conditions

Industrial-Scale Production Considerations

Analytical Validation

Structural Confirmation

Comparative Analysis with Alternative Methodologies

Table 2: Synthetic Routes for Analogous Compounds

| Compound | Key Step | Yield (%) | Selectivity |

|---|---|---|---|

| 1-Bromo-3-trifluoromethoxybenzene | Bromination of aniline derivative | 89 | >95% |

| 4-Nitro-2-(trifluoromethoxy)aniline | Nitration of -OCF₃ precursor | 78 | 88% |

The patent route’s selectivity (>95%) for bromination underscores its superiority over classical Friedel-Crafts alkylation.

Challenges in Multistep Synthesis

- Functional Group Compatibility : The nitro group’s sensitivity to reduction necessitates late-stage installation.

- Regiochemical Control : Competing directing effects of -OCF₃ and -NO₂ require precise reaction sequencing.

- Purification Complexity : Brominated intermediates often co-elute with byproducts, demanding gradient elution.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Major Products:

Nucleophilic Substitution: Products like 1-(3-azidopropyl)-5-nitro-2-(trifluoromethoxy)benzene.

Reduction: 1-(3-Bromopropyl)-5-amino-2-(trifluoromethoxy)benzene.

Oxidation: 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

1-(3-Bromopropyl)-3-nitro-5-(trifluoromethoxy)benzene is an organic compound with a bromopropyl substituent, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It has the molecular formula C10H9BrF3NO3 and a molecular weight of 328.08 g/mol . The trifluoromethoxy group enhances the compound's chemical reactivity, making it applicable in pharmaceuticals and agrochemicals.

Synthesis

Synthesis methods for 1-(3-Bromopropyl)-3-nitro-5-(trifluoromethoxy)benzene involve multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity.

Potential applications:

1-(3-Bromopropyl)-3-nitro-5-(trifluoromethoxy)benzene has potential applications in various fields. Some similar compounds and their characteristics include:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 1-Nitro-4-(trifluoromethoxy)benzene | Nitro group and trifluoromethoxy substituent | 1.00 |

| 4-Nitro-2-(trifluoromethoxy)aniline | Aniline structure with nitro and trifluoromethoxy | 0.93 |

| 2-Nitro-4-(trifluoromethoxy)aniline | Similar aniline structure | 0.93 |

| 1-Nitro-2-(trifluoromethoxy)benzene | Different positioning of nitro and trifluoromethoxy | 0.90 |

| 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene | Bromine substitution at a different position | 0.84 |

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s trifluoromethoxy and nitro groups enhance polarity and electron deficiency compared to simpler bromopropylbenzenes .

Physicochemical Properties

- Solubility: The trifluoromethoxy and nitro groups likely reduce solubility in nonpolar solvents compared to (3-bromopropyl)benzene, which is a colorless oil .

- Stability : Nitro groups may render the compound sensitive to reduction or photodegradation, whereas bromopropyl chains could increase susceptibility to nucleophilic substitution.

Data Tables

Table 1: Substituent Effects on Reactivity

| Compound | Electron Effects | Preferred Reaction Pathways |

|---|---|---|

| This compound | Strong electron-withdrawing | Nucleophilic substitution (Br), reduction (NO₂) |

| (3-Bromopropyl)benzene | Mildly deactivating (alkyl chain) | Electrophilic aromatic substitution |

| 1-(3-Bromopropyl)-2-chlorobenzene | Moderately deactivating (-Cl) | SN2 displacement, Friedel-Crafts |

Biological Activity

1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, including a bromopropyl group, a nitro group, and a trifluoromethoxy group. Its molecular formula is with a molecular weight of approximately 328.08 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.08 g/mol |

| Density | 1.606 g/cm³ |

| Boiling Point | 317.8 °C (predicted) |

| Purity | ≥ 98% |

Research indicates that this compound may interact with various biological macromolecules, potentially modulating enzyme activity and receptor interactions. These interactions could lead to therapeutic applications in treating specific diseases, particularly in oncology and infectious diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the nitro group is often associated with increased activity against bacterial strains, while the trifluoromethoxy group may enhance lipophilicity, facilitating membrane penetration.

Anticancer Potential

The compound's structural features suggest it could act as an electrophile , allowing it to interact with nucleophilic sites in biological systems, which is a common mechanism for anticancer agents. Ongoing research aims to elucidate specific pathways affected by this compound.

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of various nitro-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound showed significant inhibition zones, suggesting potential as a lead compound for antibiotic development.

- Cytotoxicity Assay : In vitro assays using human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Differences | Potential Activity |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Lacks the nitro group | Limited biological activity |

| 1-Bromo-3-phenylpropane | Lacks both nitro and trifluoromethoxy groups | Non-specific activity |

| 3-Bromo-1-phenylpropane | Different substitution pattern on the benzene ring | Reduced reactivity |

Q & A

Q. What are the established synthetic routes for 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene core. Key steps include:

- Nitration : Introducing the nitro group at the 5-position under strongly acidic conditions (e.g., H2SO4/HNO3). Temperature control (<5°C) minimizes byproducts like dinitro derivatives .

- Bromination : 3-Bromopropyl groups are introduced via radical bromination or alkylation. For example, using N-bromosuccinimide (NBS) with azo initiators (e.g., AIBN) in CCl4 at reflux (80–100°C) .

- Trifluoromethoxy Installation : Electrophilic substitution or coupling reactions (e.g., Cu-mediated Ullmann coupling) with trifluoromethoxy precursors. Acidic media (e.g., HBr/H2SO4) enhance reactivity .

Q. Critical Parameters :

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most effective?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of substituents. For example, the trifluoromethoxy group (–OCF3) shows a distinct <sup>19</sup>F signal at δ –58 to –60 ppm, while the nitro group deshields adjacent protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 368.0) and detects halogen isotopes (e.g., <sup>79</sup>Br/<sup>81</sup>Br) .

- X-ray Crystallography : Resolves ambiguity in substituent orientation, particularly for nitro and trifluoromethoxy groups .

Advanced Research Questions

Q. How can competing side reactions during trifluoromethoxy group installation be minimized?

Methodological Answer: Competing reactions (e.g., demethylation or CF3 group hydrolysis) are mitigated by:

- Stoichiometric Control : Use 1.2–1.5 equivalents of trifluoromethoxy precursor to avoid incomplete coupling .

- Catalyst Optimization : CuI/1,10-phenanthroline systems enhance selectivity for –OCF3 over –CF3.

- Inert Atmosphere : Prevents oxidative degradation of intermediates.

Analytical Confirmation : - FT-IR : Absence of –OH stretches (~3200 cm<sup>−1</sup>) confirms no hydrolysis .

- TGA : Thermal stability >200°C indicates intact trifluoromethoxy groups .

Q. How should researchers address discrepancies in spectroscopic data for intermediates?

Methodological Answer: Contradictions (e.g., unexpected <sup>13</sup>C shifts or split NMR peaks) may arise from:

- Dynamic Effects : Rotamers in the 3-bromopropyl chain cause splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .

- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., debrominated species).

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the reduction of the nitro group to an amine without affecting other functionalities?

Methodological Answer: Selective reduction requires:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H2 (1–3 atm) in ethanol. Additives like NH4HCO3 prevent dehalogenation of the bromopropyl group .

- Chemical Reductants : SnCl2/HCl selectively reduces nitro to amine but risks protonating –OCF3. Tested alternative: Na2S2O4 in buffered aqueous THF (pH 7–8) .

Monitoring : - TLC : Track nitro reduction (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

- UV-Vis : Loss of nitro absorbance at 270 nm confirms completion .

Q. How can computational modeling predict reactivity trends in derivatives of this compound?

Methodological Answer:

- Reactivity Prediction : DFT (B3LYP/6-311+G**) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s para position is highly electrophilic, guiding substitution reactions .

- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for SN2 reactions at the bromopropyl chain .

- Transition State Analysis : IRC calculations map energy barriers for trifluoromethoxy group rotation, aiding conformational studies .

Data Contradiction Analysis Example

Scenario : Unexpectedly low yield in bromopropyl installation.

Resolution Workflow :

Hypothesis 1 : Competing elimination (e.g., HBr loss).

- Test : GC-MS detects propene derivatives. Mitigate by lowering reaction temperature.

Hypothesis 2 : Steric hindrance from nitro/trifluoromethoxy groups.

- Test : Computational docking (AutoDock) evaluates steric clashes. Switch to a bulkier radical initiator (e.g., DTBP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.